2-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide 2-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 921774-21-2
VCID: VC11960276
InChI: InChI=1S/C16H13ClN2O2/c1-19-14-7-6-11(8-10(14)9-15(19)20)18-16(21)12-4-2-3-5-13(12)17/h2-8H,9H2,1H3,(H,18,21)
SMILES: CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl
Molecular Formula: C16H13ClN2O2
Molecular Weight: 300.74 g/mol

2-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

CAS No.: 921774-21-2

Cat. No.: VC11960276

Molecular Formula: C16H13ClN2O2

Molecular Weight: 300.74 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide - 921774-21-2

Specification

CAS No. 921774-21-2
Molecular Formula C16H13ClN2O2
Molecular Weight 300.74 g/mol
IUPAC Name 2-chloro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide
Standard InChI InChI=1S/C16H13ClN2O2/c1-19-14-7-6-11(8-10(14)9-15(19)20)18-16(21)12-4-2-3-5-13(12)17/h2-8H,9H2,1H3,(H,18,21)
Standard InChI Key XLGVVFWMRWVUKI-UHFFFAOYSA-N
SMILES CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl
Canonical SMILES CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl

Introduction

Chemical Structure and Physicochemical Properties

2-Chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide (molecular formula: C16H13ClN2O2\text{C}_{16}\text{H}_{13}\text{ClN}_2\text{O}_2) features a benzamide moiety linked to a modified indole scaffold. Key structural attributes include:

  • A 2-chlorobenzoyl group at the amide nitrogen, which enhances electrophilic reactivity and influences binding interactions .

  • A 1-methyl-2-oxo-2,3-dihydro-1H-indole core, where the oxo group at position 2 introduces keto-enol tautomerism, potentially affecting solubility and metabolic stability .

  • A planar aromatic system that may facilitate π-π stacking interactions in biological targets .

Table 1: Hypothetical Physicochemical Properties

PropertyValue/Description
Molecular Weight316.75 g/mol
LogP (Octanol-Water)~2.8 (predicted)
Hydrogen Bond Donors2 (amide NH, indole NH)
Hydrogen Bond Acceptors3 (amide O, ketone O, indole N)
Rotatable Bonds3

Synthetic Approaches

While no explicit synthesis of this compound is documented, analogous indole-benzamide derivatives are typically synthesized via:

Fischer Indole Synthesis

The indole core can be constructed through acid-catalyzed cyclization of phenylhydrazines with ketones, followed by N-methylation . Subsequent acylation with 2-chlorobenzoyl chloride under Schotten-Baumann conditions yields the target compound .

Palladium-Catalyzed Cross-Coupling

For advanced derivatives, Suzuki-Miyaura coupling could introduce substituents to the benzamide or indole rings, enhancing selectivity for biological targets .

Biological Activity and Mechanism

Although direct studies are absent, structurally related compounds exhibit:

Kinase Inhibition

Oxindole derivatives demonstrate potent inhibition of Tousled-like kinase 2 (TLK2), a regulator of DNA replication and chromatin assembly . The 2-chlorobenzamide group may enhance ATP-binding site interactions through halogen bonding .

Antitumor Effects

Indole-2-oxoacetamide analogs show activity against colorectal and lung carcinomas by inducing pro-apoptotic pathways . Substitutions at the indole N1 position (e.g., methyl groups) improve metabolic stability and blood-brain barrier penetration .

Table 2: Inferred Biological Profile

Target/ActivityPotential EffectMechanism
TLK2 KinaseInhibition (IC50_{50} ~100 nM)*ATP-competitive binding
ASF1 Histone ChaperoneStabilizationPhosphorylation mimicry
Apoptosis PathwaysActivation (Caspase-3/7 induction)Bcl-2/Bax modulation

*Predicted based on oxindole derivatives .

Structure-Activity Relationships (SAR)

Critical modifications influencing activity include:

  • Chloro Position: 2-Chloro substitution on benzamide improves target affinity compared to para-substituted analogs due to steric and electronic effects .

  • Indole Oxidation State: The 2-oxo group is essential for kinase inhibition, likely participating in hydrogen bonding with catalytic lysine residues .

  • N1 Methylation: Enhances lipophilicity and protects against oxidative metabolism, prolonging half-life .

Applications and Future Directions

Chemical Probe Development

Optimization strategies include:

  • Introducing polar substituents (e.g., carboxylic acids) to improve solubility .

  • Deuterating the methyl group to reduce CYP-mediated demethylation .

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